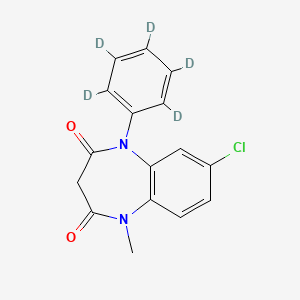
4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of fluorophenyl groups and a cinnamyl moiety attached to a piperazine ring, which is further oxidized to form an oxide. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide typically involves multiple steps, starting with the preparation of the piperazine ring followed by the introduction of the fluorophenyl and cinnamyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions using fluorobenzene derivatives and suitable leaving groups.
Attachment of Cinnamyl Group: The cinnamyl group is attached through a Friedel-Crafts alkylation reaction using cinnamyl chloride and a Lewis acid catalyst.
Oxidation: The final step involves the oxidation of the piperazine ring to form the oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide back to the parent piperazine compound.
Substitution: The fluorophenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the fluorophenyl moieties.
Scientific Research Applications
4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(bis(4-Fluorophenyl)methyl)piperazine: Lacks the cinnamyl and oxide groups, making it less complex.
1-cinnamylpiperazine: Does not contain the fluorophenyl groups, resulting in different chemical properties.
4-(bis(4-Fluorophenyl)methyl)-1-piperazine: Similar structure but without the oxide group.
Uniqueness
4-(bis(4-Fluorophenyl)methyl)-1-cinnamylpiperazine 1-Oxide is unique due to the combination of fluorophenyl, cinnamyl, and oxide functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H26F2N2O |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
4-[bis(4-fluorophenyl)methyl]-1-oxido-1-[(E)-3-phenylprop-2-enyl]piperazin-1-ium |
InChI |
InChI=1S/C26H26F2N2O/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)29-16-19-30(31,20-17-29)18-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+ |
InChI Key |
CFOFJASKAOBSRJ-QPJJXVBHSA-N |
Isomeric SMILES |
C1C[N+](CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)(C/C=C/C4=CC=CC=C4)[O-] |
Canonical SMILES |
C1C[N+](CCN1C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)(CC=CC4=CC=CC=C4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


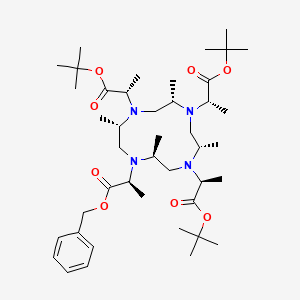

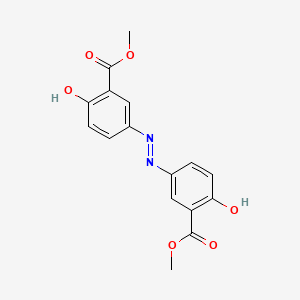
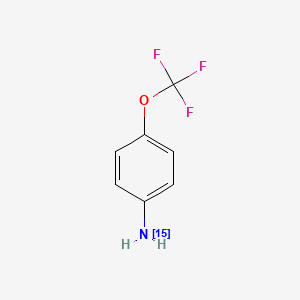


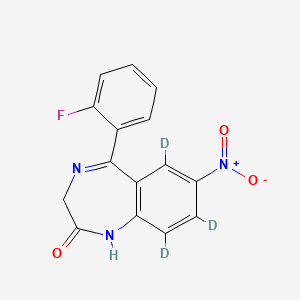
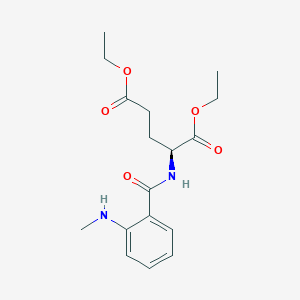
![[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate](/img/structure/B13445344.png)
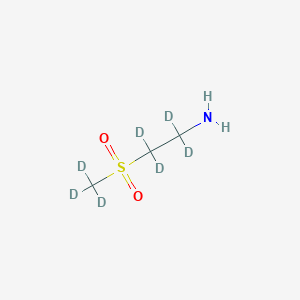
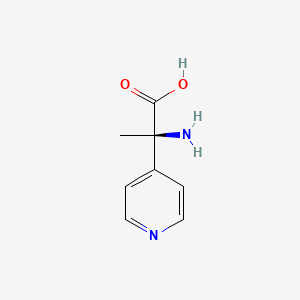
![(1R,2R,5S,8S,9S,10R,11S,12S)-6-(dideuterio(113C)methylidene)-5,12-dihydroxy-11-methyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13445354.png)

